Trimethoxy Dobutamine Hydrochloride
Description
Nomenclature and Chemical Identity within the Context of Phenethylamine (B48288) Derivatives
Trimethoxy Dobutamine (B195870) Hydrochloride belongs to the phenethylamine class of organic compounds. drugbank.commolbase.com Its systematic chemical name is (±)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)-1-methylpropylamine hydrochloride. The structure is characterized by a phenethylamine backbone with methoxy (B1213986) groups substituting the aromatic rings.
Below is a data table outlining key chemical identifiers for Trimethoxy Dobutamine Hydrochloride:
| Identifier | Value |
| Chemical Name | (±)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)-1-methylpropylamine hydrochloride |
| CAS Number | 51062-14-7 (for the hydrochloride salt) synzeal.com |
| Molecular Formula | C21H30ClNO3 simsonpharma.com |
| Molecular Weight | 379.92 g/mol simsonpharma.com |
The phenethylamine skeleton is a common feature in many biologically active compounds, and the specific substitutions on this framework in this compound are a direct result of its role as a precursor in a specific synthetic route to dobutamine.
Historical Context of its Identification and Significance as a Precursor to Dobutamine
The development of dobutamine, a synthetic catecholamine, was first detailed in 1975. ahajournals.org The synthesis and testing of dobutamine involved the evaluation of over twenty different compounds, with the goal of creating a substance that could increase cardiac output with minimal effects on heart rate. ahajournals.orgnih.gov
A key step in one of the documented syntheses of dobutamine involves the creation of a trimethoxy intermediate. This intermediate, 3,4-dimethoxy-N-[3-(4-methoxyphenyl)-1-methyl-n-propyl]phenethylamine, is precipitated as a hydrochloride salt. chemicalbook.com This salt is the compound now identified as this compound. The subsequent step in this historical synthesis involves the demethylation of these methoxy groups to yield the hydroxyl groups present in the final dobutamine molecule. chemicalbook.com
The initial patent for the synthesis of dobutamine was filed in 1972, with a subsequent patent granted in 1976. ahajournals.orgnih.gov Dobutamine was approved for medical use in the United States in 1978. wikipedia.org The timeline from initial synthesis to clinical approval was remarkably short, taking less than ten years. nih.gov
Contemporary Relevance as a Synthetic Intermediate and Pharmaceutical Impurity in Research
In the contemporary pharmaceutical landscape, this compound holds relevance primarily in two interconnected domains: as a synthetic intermediate and as a pharmaceutical impurity. Its presence in the final dobutamine hydrochloride product is an indicator of incomplete synthesis or degradation. daicelpharmastandards.com
The analysis and control of impurities in active pharmaceutical ingredients (APIs) like dobutamine are critical for ensuring drug quality, safety, and efficacy. omchemlabs.in Regulatory bodies mandate strict control over the levels of such impurities. Consequently, research has focused on developing sensitive analytical methods to detect and quantify related compounds, including this compound, in dobutamine preparations.
Various analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the determination of dobutamine and its related substances. researchgate.netajrconline.org One study describes an HPLC method using a RP-C-18 column with isocratic elution and UV detection to separate dobutamine from its related compounds. researchgate.net Another sensitive technique, Gas Chromatography-Mass Spectrometry (GC-MS), has been developed for the quantification of genotoxic impurities in dobutamine hydrochloride at the parts-per-million (ppm) level. orientjchem.org
The following table summarizes some of the analytical methods used in the analysis of dobutamine and its impurities:
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Determination of dobutamine hydrochloride and its related substances in pharmaceutical formulations and injections. researchgate.netajrconline.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of genotoxic impurities in dobutamine hydrochloride. orientjchem.org |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Estimation of elemental metal impurities in dobutamine hydrochloride. ijper.org |
The availability of reference standards for dobutamine impurities is crucial for these analytical activities, aiding in method validation, quality control, and stability studies. synzeal.com
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3.ClH/c1-16(5-6-17-7-10-19(23-2)11-8-17)22-14-13-18-9-12-20(24-3)21(15-18)25-4;/h7-12,15-16,22H,5-6,13-14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDHIIVUCMAZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549839 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51062-14-7 | |
| Record name | Benzenepropanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51062-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-α-methyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations Involving Trimethoxy Dobutamine Hydrochloride
Synthetic Routes to Trimethoxy Dobutamine (B195870) Precursors
The synthesis of trimethoxy dobutamine hydrochloride primarily involves the formation of its direct precursor, the trimethyl ether of dobutamine. This is achieved through several synthetic strategies, most notably reductive amination.
Reductive Amination of Key Carbonyl Intermediates with Appropriate Amine Components.google.comgoogle.com
Reductive amination stands as a cornerstone in the synthesis of dobutamine and its analogs. This process involves the reaction of a ketone with an amine under reducing conditions to form a new secondary amine.
A well-established method for preparing the trimethyl ether of dobutamine involves the reductive amination of 4-(4-methoxyphenyl)butan-2-one with homoveratrylamine (3,4-dimethoxyphenethylamine). google.comgoogle.com This reaction is typically carried out under reducing conditions, for instance, using hydrogen gas with a palladium on carbon (Pd/C) catalyst. google.comgoogle.com The resulting intermediate, the trimethyl ether of dobutamine, is then isolated, often as its hydrochloride salt, which can be recrystallized from ethanol. chemicalbook.com
The reaction can be performed in a solvent like methanol. google.com While palladium is a commonly used catalyst, platinum on carbon (Pt/C) has been presented as a more selective alternative, allowing the reaction to proceed at lower temperatures and shorter times, thus minimizing the formation of by-products. google.com
Interactive Table 1: Comparison of Catalysts in Reductive Amination
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | Higher temperatures (approx. 50°C), longer reaction times. googleapis.com | Widely used and effective. | Can lead to the formation of undesirable by-products. googleapis.com |
| Platinum on Carbon (Pt/C) | Lower temperatures, shorter reaction times. google.com | High selectivity, minimal by-product formation. google.com | May be more expensive than palladium catalysts. |
Mannich Reaction-Based Syntheses for Methoxy-Substituted Dobutamine Analogues.google.com
An alternative synthetic approach utilizes the Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde (like formaldehyde (B43269) or acetaldehyde), and a primary or secondary amine. google.comnih.gov In the context of dobutamine synthesis, a method has been developed that starts with homoveratrylamine, p-methoxyacetophenone, and an acetaldehyde (B116499) aqueous solution in an isopropanol (B130326) solvent to form a Mannich condensation product. google.com
This condensate then undergoes a Clemmensen reduction using zinc powder in water to yield methoxy (B1213986) dobutamine. google.com This route is highlighted as a way to avoid the formation of unstable imine intermediates and the use of expensive heavy metal catalysts like Pd/C in the reduction step. google.com
Demethylation Chemistry of Trimethoxy Dobutamine to Generate Dobutamine
The final and crucial step in the synthesis of dobutamine from its trimethoxy precursor is the removal of the three methyl groups from the phenolic ether functionalities.
Optimization of O-Demethylation Reactions Utilizing Strong Acidic Conditions.google.comgoogle.com
Both hydrobromic acid (HBr) and hydrochloric acid (HCl) have been employed for the demethylation of trimethoxy dobutamine. A traditional method involves heating the trimethoxy intermediate with 48% hydrobromic acid in glacial acetic acid. google.comchemicalbook.com This reaction typically requires refluxing for several hours. chemicalbook.com The resulting dobutamine hydrobromide is then converted to the desired hydrochloride salt. google.com
An improved method utilizes highly concentrated hydrochloric acid for the demethylation. google.com This approach offers the advantage of directly producing dobutamine hydrochloride, thereby eliminating the need for a separate salt conversion step. google.com After the demethylation, the crude product is often purified by recrystallization from boiling 4N hydrochloric acid to yield the final, high-purity dobutamine hydrochloride. chemicalbook.comgoogle.com
Interactive Table 2: Comparison of Demethylating Agents
| Demethylating Agent | Typical Conditions | Advantages | Disadvantages |
| 48% Hydrobromic Acid in Glacial Acetic Acid | Reflux for 4 hours. chemicalbook.com | Effective for demethylation. | Requires a subsequent step to convert the hydrobromide salt to the hydrochloride salt. google.com Aggressive and poses environmental concerns. googleapis.com |
| Highly Concentrated Hydrochloric Acid | Not specified in detail. google.com | Avoids the salt-conversion step, simplifying the process. google.com | May require specific concentrations and conditions for optimal efficiency. |
Advanced Purification Strategies for Dobutamine Hydrochloride Derived from Trimethoxy Precursors
The purification of dobutamine hydrochloride, subsequent to the demethylation of its trimethoxy precursor, is a critical step in achieving the high purity required for pharmaceutical applications. Traditional methods have often involved recrystallization from boiling mineral acids, a process that is effective but presents challenges related to equipment corrosion and environmental waste. google.com As a result, research has focused on developing more advanced and efficient purification strategies.
A significant advancement involves moving away from boiling hydrochloric acid. google.com One such improved method involves crystallization from an organic solvent or a mixture of solvents, or recrystallization from water, potentially with an antioxidant like sodium metabisulphite to ensure stability. google.com For instance, a crude dobutamine hydrochloride product can be dissolved in demineralized water at an elevated temperature (e.g., 95°C), treated with an antioxidant, and then cooled to induce crystallization. This process can yield a product with a purity of 99% or higher. google.com
Another innovative approach utilizes a mixed-solvent system at lower temperatures. A Chinese patent describes a method where crude dobutamine hydrochloride is mixed with methanol, heated, and then combined with a co-solvent, which can be water, ethanol, or acetone. google.com The solution is then cooled to between 10°C and 30°C, followed by a prolonged crystallization period of 10-14 hours at 1-5°C. google.com This technique is reported to produce dobutamine hydrochloride with a purity exceeding 99% at a high yield, while being more energy-efficient and generating less corrosive byproducts compared to older methods. google.com
The table below outlines and compares various purification strategies.
| Purification Method | Solvent System | Key Process Steps | Reported Purity | Source |
| Traditional Recrystallization | Boiling 4N Hydrochloric Acid | Dissolution in hot acid, followed by cooling and crystallization. | ~98.3% | google.comgoogle.comchemicalbook.com |
| Aqueous Recrystallization with Antioxidant | Demineralized Water, Sodium Metabisulphite | Dissolution in hot water (95°C), addition of antioxidant, controlled cooling (15-25°C), and stirring. | ≥99% | google.com |
| Mixed Organic Solvent Crystallization | Methanol with Water, Ethanol, or Acetone | Dissolution in heated methanol, addition of co-solvent, natural cooling (10-30°C), and cold crystallization (1-5°C). | >99% | google.com |
Novel Synthetic Approaches and Process Chemistry Innovations for Trimethoxy Dobutamine Development
The development of Trimethoxy Dobutamine, the direct precursor to Dobutamine, has seen significant process chemistry innovations aimed at improving efficiency, safety, and environmental footprint. The foundational synthesis involves the reductive amination of 4-(4-methoxyphenyl)butan-2-one with homoveratrylamine (3,4-dimethoxyphenethylamine) using a catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere. google.com This reaction yields the N-[3-(4-methoxyphenyl)-1-methylpropyl]-2-(3,4-dimethoxyphenyl)-ethylamine, also known as the trimethyl ether of dobutamine or Trimethoxy Dobutamine. google.com
Historically, the subsequent and crucial demethylation step to convert Trimethoxy Dobutamine to Dobutamine was performed using 48% hydrobromic acid in glacial acetic acid. google.comchemicalbook.com This process required a subsequent salt-conversion step to obtain the desired hydrochloride salt. google.com A major innovation in this pathway is the use of highly concentrated hydrochloric acid for the demethylation. This approach streamlines the process by directly yielding dobutamine as its hydrochloride salt, thus eliminating the separate salt-formation step and avoiding the use of hydrobromic acid. google.com
Further process improvements focus on the purification of the intermediate this compound salt itself. Before the final demethylation, the trimethoxy secondary amine can be precipitated as the hydrochloride salt and purified by recrystallization from a solvent like ethanol. chemicalbook.com This ensures that a high-purity intermediate is carried forward into the final demethylation step, which simplifies the ultimate purification of the active pharmaceutical ingredient. chemicalbook.com
Innovations in the initial reductive amination step have also been explored. One patented process describes the reductive amination of 4-(4-methoxyphenyl)butan-2-one with dopamine (B1211576) hydrochloride instead of homoveratrylamine. google.com This route produces a monomethyl ether of dobutamine, which then undergoes demethylation. google.com While this bypasses the trimethoxy intermediate, the process chemistry highlights the ongoing efforts to refine the synthesis of dobutamine and related compounds by modifying the initial building blocks and reaction pathways. google.com
The table below summarizes key innovations in the synthetic process.
| Process Step | Traditional Method | Innovative Approach | Key Advantage | Source |
| Reductive Amination | 4-(4-methoxyphenyl)butan-2-one + Homoveratrylamine | 4-(4-methoxyphenyl)butan-2-one + Dopamine HCl | Forms a monomethyl ether directly, altering the subsequent demethylation needs. | google.com |
| Intermediate Purification | Direct use of crude product. | Recrystallization of this compound from ethanol. | Improves purity of the starting material for the final step. | chemicalbook.com |
| Demethylation | 48% Hydrobromic acid in glacial acetic acid. | Highly concentrated hydrochloric acid. | Avoids a separate salt-conversion step and the use of hydrobromic acid. | google.com |
Advanced Analytical Methodologies for the Characterization and Quantification of Trimethoxy Dobutamine Hydrochloride
Chromatographic Techniques for the Isolation and Detection of Trimethoxy Dobutamine (B195870) Hydrochloride
Chromatographic techniques are fundamental in the pharmaceutical industry for separating, identifying, and quantifying chemical compounds. For Trimethoxy Dobutamine Hydrochloride, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and widely used methods.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a robust and validated HPLC method is crucial for the accurate determination of this compound, often in the context of analyzing Dobutamine and its related impurities. synzeal.comresearchgate.net Method development typically involves the optimization of several parameters to achieve adequate separation and quantification.
A variety of HPLC methods have been developed for the analysis of Dobutamine and its impurities. researchgate.netnih.govajrconline.org Reversed-phase HPLC is a common approach, utilizing a C18 column as the stationary phase. nih.govajrconline.orgnih.gov The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govajrconline.orgnih.gov The pH of the mobile phase is also carefully controlled to ensure optimal separation. ajrconline.org
Validation of the developed HPLC method is performed according to ICH guidelines to ensure its reliability. nih.govresearchgate.net This includes assessing parameters like linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). For instance, in one validated method for the simultaneous determination of several cardiovascular drugs including Dobutamine, the linearity was established over a concentration range of 12.0-240.0 μg/mL for Dobutamine. researchgate.net In another study, the LOD and LOQ for Dobutamine were found to be 0.12 μg/mL and 0.42 μg/mL, respectively. nih.gov
The following table summarizes typical parameters for HPLC method validation for Dobutamine analysis, which would be applicable for methods including this compound.
| Parameter | Typical Value/Range | Reference |
| Linearity (Concentration Range) | 12.0-240.0 µg/mL | researchgate.net |
| Limit of Detection (LOD) | 0.12 µg/mL | nih.gov |
| Limit of Quantification (LOQ) | 0.42 µg/mL | nih.gov |
| Accuracy (% Recovery) | 98.8 - 102.1% | nih.gov |
| Precision (RSD%) | < 2% | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
For analyses requiring higher sensitivity and selectivity, particularly in complex matrices like biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique. nih.govresearchgate.net This method combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.
In a typical LC-MS/MS method for Dobutamine analysis, a gradient reverse-phase HPLC system is used for separation. nih.gov The detection is performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.govresearchgate.net
A significant application of this compound is its use as an internal standard (IS) in bioanalytical assays for the quantification of Dobutamine. nih.govresearchgate.netresearchgate.net An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known concentration to samples and calibration standards. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analysis.
In a validated HPLC-MS/MS method for the determination of Dobutamine in newborn pig plasma, Trimethoxydobutamine (TMD) was successfully used as the internal standard. nih.govresearchgate.net The method demonstrated excellent linearity over a concentration range of 1-100 ng/mL, with a low limit of quantification (LLOQ) of 1 ng/mL. nih.gov The use of TMD as an IS ensured the reliability of the results, meeting the stringent requirements of regulatory guidelines from the European Medicines Agency (EMA) and the Food and Drug Administration (FDA). nih.gov
Spectroscopic Characterization Methods Relevant to this compound Research
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. In the context of this compound research, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are key methods for structural confirmation and purity assessment.
While specific spectroscopic data for this compound is not extensively detailed in the provided search results, the characterization of Dobutamine impurities, in general, relies on these techniques. daicelpharmastandards.com A comprehensive Certificate of Analysis (CoA) for a Dobutamine impurity standard, such as this compound, would typically include data from 1H NMR, 13C NMR, IR, and Mass Spectrometry (MS) to confirm its identity and purity. daicelpharmastandards.com The purity is often further assessed by HPLC. lgcstandards.com
Role of this compound as a Certified Reference Material in Pharmaceutical Quality Control Studies
This compound, also known as Dobutamine Related Compound C, is recognized as a certified reference material (CRM) by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). lgcstandards.comsigmaaldrich.comusp.orglgcstandards.com As a CRM, it serves as a standard for quality control tests and assays specified in the respective pharmacopeial monographs for Dobutamine Hydrochloride. sigmaaldrich.com
The availability of a well-characterized CRM like this compound is essential for pharmaceutical manufacturers to ensure that their analytical methods are accurate and that their drug products meet the required purity standards. It is used to identify and quantify the corresponding impurity in Dobutamine drug substances and products. synzeal.comsynzeal.com
Impurities Profiling and Forced Degradation Studies in Dobutamine Drug Substances
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, aimed at identifying and controlling impurities in drug substances and products. dphen1.comunesp.br The presence of impurities, even at trace levels, can affect the safety and efficacy of a drug. unesp.br
Forced degradation studies are conducted to understand the degradation pathways of a drug substance under various stress conditions, such as acid, base, oxidation, heat, and light. dphen1.combmj.combmj.com These studies help in the identification of potential degradation products that could form during the manufacturing process or upon storage. dphen1.com
This compound, as a known impurity of Dobutamine, plays a vital role in these studies. synzeal.comnih.govajrconline.org It is used as a reference marker to identify and quantify this specific impurity in the degradation profiles of Dobutamine. synzeal.com By understanding the degradation pathways, more stable formulations and appropriate storage conditions can be developed for Dobutamine-containing products.
Forced degradation studies on Dobutamine have shown that it is susceptible to degradation under alkaline and oxidative conditions, while being relatively stable under acidic conditions. bmj.combmj.com The development of stability-indicating analytical methods, capable of separating the active pharmaceutical ingredient (API) from its degradation products, is a key outcome of these studies. bmj.comirjet.net
Structure Activity Relationship Sar Implications of Trimethoxy Dobutamine Hydrochloride Within Catecholamine Receptor Research
Stereochemical Considerations and their Influence on Adrenergic Receptor Interactions
The two enantiomers of dobutamine (B195870) exhibit markedly different affinities and activities at adrenergic receptor subtypes. nih.gov The (+)-enantiomer is a potent agonist at β1 and β2 adrenergic receptors and also functions as a competitive antagonist at α1-adrenergic receptors. nih.govmdpi.com Conversely, the (-)-enantiomer is a potent agonist at α1-adrenergic receptors. nih.govresearchgate.netscielo.br This stereospecificity highlights the precise three-dimensional arrangement required for receptor binding and activation. The β-adrenergic receptors favor the (+)-isomer, while the α-adrenergic receptors favor the (-)-isomer for agonistic activity. nih.gov The complex pharmacology of racemic dobutamine is a direct result of the interplay between the opposing effects of its enantiomers at the α1-receptor and their synergistic effects at β-receptors. nih.govmdpi.com
| Enantiomer | α1-Adrenergic Receptor Activity | β1-Adrenergic Receptor Activity | β2-Adrenergic Receptor Activity |
|---|---|---|---|
| (+)-Dobutamine | Antagonist nih.govmdpi.comderangedphysiology.com | Potent Agonist wikianesthesia.orgnih.govlitfl.com | Agonist mdpi.comlitfl.com |
| (-)-Dobutamine | Potent Agonist nih.govscielo.brtaylorandfrancis.comkarger.com | Agonist (weaker than (+) isomer) nih.govmdpi.com | Weak Agonist mdpi.com |
| Racemic Dobutamine (Net Effect) | Partial Agonism (minimal/weak) derangedphysiology.comlitfl.com | Potent Agonism wikianesthesia.orgdrugbank.com | Weak Agonism litfl.com |
The study of methylated analogs of dobutamine, such as 3-O-methyldobutamine, further elucidates the SAR of this class of compounds. 3-O-methyldobutamine is a major metabolite of dobutamine, formed by the action of catechol-O-methyltransferase (COMT). mdpi.comnih.gov Research into its enantiomers has revealed that (+)-3-O-methyldobutamine is a potent and highly selective α1-adrenoceptor antagonist, while possessing minimal activity at other adrenergic receptors. aap.orgresearchgate.net Neither enantiomer of 3-O-methyldobutamine shows β1-adrenoceptor agonist activity. researchgate.net This suggests that methylation of the catechol hydroxyl groups significantly alters the interaction with β-receptors, a key finding for understanding the potential activity of a trimethoxylated derivative. Generally, for phenethylamines, aromatic hydroxyl substitution is crucial for activity at both α- and β-adrenoceptors, a principle that aligns with the Easson-Stedman hypothesis. karger.com
Role of O-Methylation in Modulating Adrenergic Receptor Affinity and Intrinsic Activity
O-methylation is a key metabolic pathway for catecholamines, catalyzed by the enzyme COMT. This process involves the transfer of a methyl group to one of the catechol hydroxyl groups, which has profound effects on the molecule's ability to bind to and activate adrenergic receptors.
As established with 3-O-methyldobutamine, methylation of even one of the catechol hydroxyls can abolish β-adrenergic agonism while retaining or modifying α-adrenergic activity. researchgate.net The hydroxyl groups of the catechol moiety are essential for forming hydrogen bonds within the receptor's binding pocket, which is critical for receptor activation. The replacement of a hydroxyl group with a bulkier and less polar methoxy (B1213986) group disrupts these interactions. In the case of 3-O-methyldobutamine, this methylation leads to a compound that can still bind to the α1-receptor but is unable to activate it, thus acting as an antagonist. aap.orgresearchgate.net This demonstrates that O-methylation is a critical modulator of both receptor affinity and intrinsic activity.
Trimethoxy Dobutamine Hydrochloride is a derivative where all three hydroxyl groups of the parent dobutamine molecule (the two on the catechol ring and the one on the beta-carbon of the side chain) are replaced by methoxy groups. While direct empirical studies on the receptor binding profile and signal transduction of Trimethoxy Dobutamine are not available in the reviewed literature, theoretical consequences can be inferred from established SAR principles.
The catechol hydroxyls are fundamental for high-affinity binding and activation of adrenergic receptors. The Easson-Stedman hypothesis posits that for maximal potency in phenethylamines, the presence of the catechol hydroxyls and the R-configuration of the beta-hydroxyl group are essential for a three-point interaction with the receptor. karger.com By replacing all these hydroxyl groups with methoxy groups, this compound would be incapable of forming the critical hydrogen bonds required for receptor recognition and activation. Therefore, it is theoretically expected to have a dramatically reduced affinity for all adrenergic receptor subtypes and to lack any significant intrinsic agonist or antagonist activity. The methylation would sterically hinder the molecule from fitting correctly into the binding pocket and eliminate the key electronic interactions necessary for initiating the conformational change in the receptor that leads to signal transduction.
Pharmacological Inactivity or Attenuated Activity of this compound as a Precursor or Metabolite Impurity
In line with the theoretical analysis of its structure, this compound is not recognized as a pharmacologically active agent. Instead, it is identified in chemical and pharmaceutical literature as a precursor or an impurity related to the synthesis of dobutamine. smallmolecules.comcymitquimica.com
Several suppliers of pharmaceutical reference standards list this compound specifically as "Dobutamine Impurity C" or "Dobutamine Related Compound C," as defined by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP). lgcstandards.comsimsonpharma.compharmaffiliates.com The presence of such impurities in active pharmaceutical ingredients (APIs) is carefully monitored and controlled to ensure the safety and efficacy of the final drug product. ncats.io The classification of this compound as an impurity underscores its lack of desired pharmacological effect. Its formation during the synthesis of dobutamine represents an undesired side reaction, and its levels are minimized in the final product. This status as an impurity is the most telling evidence of its pharmacological inactivity, a direct consequence of the trimethoxy substitution that, as predicted by SAR principles, renders the molecule incompatible with adrenergic receptor activation.
Metabolic Transformations and Pharmacokinetic Considerations of Methylated Dobutamine Analogs
Enzymatic Demethylation Pathways of Related Methoxy-Substituted Catecholamines Relevant to Dobutamine (B195870) Formation and Metabolism
The metabolism of dobutamine, the active compound derived from Trimethoxy Dobutamine Hydrochloride, is rapid and primarily involves two main routes: methylation of the catechol group and subsequent conjugation. fda.govpfizer.comnih.gov The principal enzyme responsible for the methylation of dobutamine is Catechol-O-methyltransferase (COMT). pfizer.comontosight.ailitfl.com This enzyme catalyzes the transfer of a methyl group to one of the hydroxyl groups on the catechol ring, leading to the formation of 3-O-methyldobutamine, which is pharmacologically inactive. fda.govpfizer.comnih.gov This O-methylation is a critical step in the catabolism of dobutamine and other catecholamines. wikipedia.orgnih.gov Studies on various catechols and catecholamines have shown that the kinetics of this enzymatic O-methylation, including the reaction rate and affinity for the enzyme (Km and Vmax), can be determined, with the process often following first-order kinetics. nih.govnih.gov The polarity of the compound appears to influence the reaction rate at low substrate concentrations. nih.govnih.gov
While COMT is key for adding methyl groups to catechol structures, the cleavage of methoxy (B1213986) groups (O-demethylation), a necessary step to convert a precursor like this compound into an active catecholamine, is typically catalyzed by another family of enzymes: the cytochromes P450 (P450s). nih.govnih.govwikipedia.org P450 enzymes are known for their broad substrate specificity and their role in the monooxygenation of diverse organic substances, which includes the dealkylation of heteroatomic substrates. nih.govwikipedia.org For instance, human P450 enzymes 3A4 and 3A5 are responsible for the O-demethylation of thebaine, a key step in mammalian morphine biosynthesis. nih.gov Similarly, bacterial P450s have been identified that efficiently catalyze the O-demethylation of various lignin-derived aromatic compounds. nih.gov Given this precedent, it is highly probable that the conversion of this compound to a dihydroxy (catechol) structure would be mediated by hepatic cytochrome P450 enzymes.
Conjugation Pathways and Elimination Mechanisms of Related Metabolites in Preclinical Models
Following the initial metabolic steps, such as methylation by COMT, dobutamine and its metabolites undergo extensive Phase II conjugation reactions before elimination. fda.govnih.govlitfl.com The primary conjugation pathways are glucuronidation and sulfation, which increase the water solubility of the metabolites, thereby facilitating their excretion. longdom.orgmedicines.org.uk The major excretion products found in human urine are conjugates of dobutamine and its inactive metabolite, 3-O-methyldobutamine. fda.govpfizer.comnih.govhres.ca
A detailed study of dobutamine metabolism in a pediatric patient revealed that approximately 80% of the intravenously administered drug was recovered in the urine. nih.govresearchgate.net Of the infused dobutamine, a significant portion was identified as 3-O-methyldobutamine and its conjugates, with sulfate (B86663) conjugates being predominant. nih.govresearchgate.net Dobutamine itself was also found in conjugated forms, again, primarily with sulfate. nih.govresearchgate.net These findings underscore that O-methylation followed by sulfation is a major metabolic sequence for dobutamine in humans. nih.gov
| Metabolite Fraction | Percentage of Infused Dose | Primary Conjugate Form |
|---|---|---|
| 3-O-methyldobutamine and its derivatives | 47% | Sulfate (33% of total) |
| Acid-hydrolyzed Dobutamine metabolites | 32% | Sulfate (16% of total) |
Studies in preclinical models and humans have established that conjugation patterns for catecholamines can differ between species. For example, while sulfate conjugates of catecholamines predominate in human plasma, glucuronide conjugates are more prevalent in rat plasma. nih.gov The enzymes responsible for these transformations are UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). longdom.orgacs.org Various isoforms of these enzymes, found in the liver and other tissues, catalyze the conjugation of a wide array of compounds, including catecholamines and their metabolites. longdom.orgplos.orgacs.org Elimination of the conjugated metabolites occurs through both renal and biliary mechanisms. medicines.org.ukhres.camedsafe.govt.nz
In Vitro Stability and Degradation Kinetics of this compound under Various Conditions
Catecholamines are generally unstable in alkaline solutions and are prone to oxidation. psu.edursc.org Studies on urinary free catecholamines demonstrate that they are most stable under acidic conditions, typically at a pH of 6.0 or less. psu.edu Significant degradation, with losses up to 90%, can occur within a week at neutral or alkaline pH (pH 6.0-8.0), especially at room temperature (25°C). psu.edu Conversely, storage at acidic pH (e.g., pH 2.0) at refrigerated (4°C) or frozen (–18°C) temperatures preserves the stability for extended periods. psu.edu
The stability of dobutamine hydrochloride in intravenous solutions has been thoroughly investigated. It is physically and chemically stable for extended periods when stored under appropriate conditions. One study found that dobutamine (10 mg/mL) in 0.9% sodium chloride or 5% glucose was stable for at least 168 hours (7 days) at 4°C. nih.gov Another comprehensive study evaluated the long-term stability of 10 mg/mL dobutamine solutions in different containers and at various temperatures, confirming that stability is maintained for up to a year under specific frozen or refrigerated conditions, particularly in cyclic-oleofin-copolymer (COC) vials. nih.gov However, stability is significantly reduced at room temperature, especially in polypropylene (B1209903) syringes. nih.gov
| Compound/Preparation | Condition | Observed Stability | Reference |
|---|---|---|---|
| Free Catecholamines (in urine) | pH ≤ 6.0, 4°C or -18°C | Relatively stable, <15% loss over 4 days | psu.edu |
| Free Catecholamines (in urine) | pH 8.0, 4°C or 25°C | ~60% loss after 48 hours; up to 90% loss within one week | psu.edu |
| Dobutamine HCl (10 mg/mL in 0.9% NaCl or 5% Dextrose) | Stored at 4°C | Stable for at least 168 hours (7 days) | nih.gov |
| Dobutamine HCl (10 mg/mL) in COC Vials | -20°C, 5°C, or 25°C | Stable for 365 days | nih.gov |
| Dobutamine HCl (10 mg/mL) in Polypropylene Syringes | 25°C | Stable for 1 month | nih.gov |
| Dobutamine HCl (1 mg/mL) in various IV solutions | Room Temperature | Stable for a minimum of 48 hours (some color change observed) | nih.gov |
Preclinical Research Applications and Utility of Trimethoxy Dobutamine Hydrochloride As a Research Tool
Application as a Chemical Probe in Receptor Pharmacology Studies
In receptor pharmacology, chemical probes and structural analogs are indispensable tools for elucidating the mechanisms of drug action and understanding structure-activity relationships (SAR). Trimethoxy Dobutamine (B195870) Hydrochloride serves as a valuable, albeit primarily inactive, structural analog of dobutamine for these purposes.
Dobutamine exerts its therapeutic effect by acting as an agonist primarily at beta-1 adrenergic receptors, with more modest activity at beta-2 and alpha-1 receptors. veeprho.comnih.govnih.gov This interaction is critically dependent on its catechol structure—the two hydroxyl groups on the benzene (B151609) ring are essential for binding to the adrenergic receptors and initiating the downstream signaling cascade that increases heart muscle contractility. litfl.compatsnap.com
Trimethoxy Dobutamine Hydrochloride possesses the core structure of dobutamine, but with the critical catechol hydroxyl groups replaced by methoxy (B1213986) groups. sigmaaldrich.com This modification fundamentally alters its ability to bind effectively to adrenergic receptors. In preclinical research, it can be used as a negative control in receptor binding assays. By comparing the binding affinity of dobutamine to the negligible binding of its trimethoxy analog, researchers can:
Confirm Binding Specificity: Demonstrate that the observed effects of dobutamine are indeed due to specific interactions with its target receptors and not a result of non-specific binding.
Validate Assay Performance: Ensure that the experimental assay is sensitive and specific enough to distinguish between the active parent drug and its closely related, inactive analog.
Elucidate Structure-Activity Relationships: The stark difference in activity between dobutamine and this compound provides clear evidence for the essential role of the catechol moiety in adrenergic receptor agonism. This helps to build a precise understanding of the pharmacophore required for a desired biological effect.
The use of this compound as a structural analog allows for a more rigorous interpretation of pharmacological data, reinforcing the understanding of dobutamine's mechanism of action at a molecular level.
Role in the Development of New Analytical Assays and Research Tools for Pharmaceutical Analysis
The development and validation of analytical methods are cornerstones of pharmaceutical quality control, ensuring that a drug product is pure, potent, and safe for use. nih.govregistech.com this compound, as a well-characterized impurity of dobutamine, plays a crucial role in this process, serving as a certified reference standard. biosynth.comlgcstandards.com
During the manufacturing of dobutamine, several related substances, including this compound, can be formed as process-related impurities. daicelpharmastandards.com Regulatory authorities require that these impurities be identified, quantified, and controlled within strict limits. veeprho.com This necessitates the development of highly specific and sensitive analytical methods, most commonly High-Performance Liquid Chromatography (HPLC). nih.gov
The utility of this compound as a reference standard in this context is multifaceted:
Method Development and Specificity: It is used to develop chromatographic conditions that can effectively separate the main active pharmaceutical ingredient (API), dobutamine, from all its potential impurities. By "spiking" a sample with this compound, analysts can confirm that the method's peaks are well-resolved, proving its specificity.
Method Validation: It is essential for validating the analytical method according to ICH guidelines. ijper.orgijper.org This involves using a solution of known concentration to establish key performance characteristics of the assay.
Table 1: Role of this compound in Analytical Method Validation
| Validation Parameter | Description | Application of this compound Standard |
|---|---|---|
| Specificity/Selectivity | The ability of the method to assess the analyte unequivocally in the presence of other components. | Ensures the analytical method can distinguish and separate the peak for dobutamine from the peak for this compound and other impurities. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A series of dilutions of the standard are analyzed to confirm a linear response across a range of concentrations. |
| Accuracy | The closeness of test results to the true value. | A known quantity of the standard is added to a sample and the recovery percentage is calculated to determine the method's accuracy. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Repeated analyses of the standard solution are performed to assess the method's repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. | The standard is used to determine the minimum concentration at which the method can reliably detect its presence. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The standard is used to establish the minimum concentration that can be measured with acceptable accuracy and precision, defining the lower limit for impurity monitoring. |
Without a pure reference standard for this impurity, it would be impossible to accurately validate these analytical methods and ensure that batches of dobutamine meet the stringent purity requirements for release.
Contribution to Understanding Drug Degradation Pathways and Impurity Management Strategies
Effective impurity management is a critical aspect of pharmaceutical research and development. Impurities can arise from the synthesis process or from the degradation of the drug substance over time due to factors like light, heat, or oxidation. daicelpharmastandards.compharmacy180.compharmaceutical-journal.com Understanding and controlling these impurities is vital for drug safety.
This compound is classified as a process-related impurity, meaning it is typically formed during the chemical synthesis of dobutamine rather than as a degradation product. biosynth.comdaicelpharmastandards.com The potential sources of such impurities include starting materials, reagents, and solvents used in manufacturing. daicelpharmastandards.com
The availability of the this compound reference standard contributes significantly to impurity management strategies in several ways:
Impurity Profiling: It allows analytical chemists to definitively identify this specific impurity in the dobutamine API. By creating a comprehensive impurity profile, manufacturers gain a deeper understanding of the outcomes of their synthetic route.
Process Optimization: Once identified and quantified, the presence of this compound can provide clues about inefficiencies or side reactions in the manufacturing process. This knowledge enables process chemists to adjust reaction conditions, purify starting materials, or introduce new purification steps to minimize or eliminate the formation of this impurity.
Stability Studies: While dobutamine, as a catecholamine, is susceptible to oxidative degradation, the trimethoxy analog is chemically protected from this specific pathway. veeprho.com In forced degradation studies, where drug substances are exposed to harsh conditions (e.g., acid, base, oxidation, heat, light), analytical methods must be able to distinguish between true degradation products and process-related impurities like this compound. europa.euresearchgate.net This ensures that stability-indicating methods accurately reflect the degradation of the active molecule.
By serving as a benchmark, this compound helps researchers develop robust manufacturing processes and comprehensive control strategies that ensure the final dobutamine product is consistently pure and stable.
Table 2: Mentioned Compounds
| Compound Name | CAS Number | Role/Type |
|---|---|---|
| This compound | 51062-14-7 | Research Tool, Dobutamine Impurity C |
| Dobutamine | 34368-04-2 | Active Pharmaceutical Ingredient |
| Dobutamine Hydrochloride | 49745-95-1 | Active Pharmaceutical Ingredient Salt |
| Dopamine (B1211576) Hydrochloride | 62-31-7 | Dobutamine Impurity A |
Q & A
Q. What are the recommended safety protocols for handling Trimethoxy Dobutamine Hydrochloride in laboratory settings?
this compound requires strict adherence to laboratory safety practices. Key measures include:
- Engineering controls : Use enclosed systems or local exhaust ventilation to minimize aerosol formation .
- Personal protective equipment (PPE) : Wear impermeable gloves, safety goggles, and protective clothing to avoid skin/eye contact .
- Respiratory protection : Use dust masks or SCBA in poorly ventilated areas .
- Storage : Store in tightly sealed containers at recommended temperatures (e.g., -20°C for powdered form) .
Q. How is this compound chemically identified, and what are its key identifiers?
Q. What are the known physicochemical properties of this compound relevant to experimental design?
Limited data are available, but critical properties include:
- Physical state : Solid (crystalline or powder) at 20°C .
- Color : White to pale yellow-red .
- Stability : Stable under recommended storage conditions; incompatible with oxidizers (e.g., peroxides), which may produce hazardous decomposition products (CO, NOx, HCl) .
Advanced Research Questions
Q. What methodological challenges arise in studying this compound's interactions with G-protein coupled receptors (GPCRs)?
GPCRs, such as β-adrenergic receptors, are difficult to crystallize, limiting structural studies. Researchers often rely on:
Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?
While direct validation data are scarce, methods for structurally similar compounds (e.g., Dobutamine HCl) include:
- UV-Vis spectrophotometry : Detect catecholamine derivatives at 280 nm after derivatization .
- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile-phosphate buffer) and UV detection .
- Mass spectrometry (LC-MS) : Enhances specificity for trace analysis in biological matrices .
Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?
- Thermal stability : Avoid prolonged exposure to >25°C; decomposition risks increase at higher temperatures .
- Light sensitivity : Store in amber vials to prevent photodegradation (common in catecholamine analogs) .
- Solution stability : Prepare fresh solutions in compatible solvents (e.g., 0.9% NaCl) to avoid precipitation .
Q. What are the critical considerations for designing dose-response studies involving this compound?
- Species-specific pharmacokinetics : Rodent models require dose adjustments (e.g., 0.15–20 mg/kg intraperitoneal) .
- Cardiovascular endpoints : Monitor heart rate variability and systolic pressure changes (≥30 bpm or ≥50 mmHg increases signal overdose) .
- Temporal effects : Peak activity occurs within 10 minutes of administration; short half-life (~2 minutes) necessitates continuous infusion protocols .
Contradictions and Data Gaps
Q. Methodological Recommendations
- Cross-validate findings using orthogonal techniques (e.g., HPLC + LC-MS).
- Include Dobutamine HCl as a comparator to contextualize receptor interaction studies.
- Prioritize acute toxicity assessments given limited long-term safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
